1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid 1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20459698
InChI: InChI=1S/C6H9BrO2/c1-5(2)3-6(5,7)4(8)9/h3H2,1-2H3,(H,8,9)
SMILES:
Molecular Formula: C6H9BrO2
Molecular Weight: 193.04 g/mol

1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid

CAS No.:

Cat. No.: VC20459698

Molecular Formula: C6H9BrO2

Molecular Weight: 193.04 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid -

Specification

Molecular Formula C6H9BrO2
Molecular Weight 193.04 g/mol
IUPAC Name 1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C6H9BrO2/c1-5(2)3-6(5,7)4(8)9/h3H2,1-2H3,(H,8,9)
Standard InChI Key QWWABPIBQUPWPY-UHFFFAOYSA-N
Canonical SMILES CC1(CC1(C(=O)O)Br)C

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid, reflects its bicyclic structure. Key identifiers include:

PropertyValueSource
Molecular formulaC₆H₉BrO₂
Molecular weight193.04 g/mol
CAS registry number81359-18-4
SMILES notationCC1(CC1(C(=O)O)Br)C
InChIKeyQWWABPIBQUPWPY-UHFFFAOYSA-N

The cyclopropane ring introduces significant steric strain, while the bromine atom and carboxylic acid group create distinct electronic environments. X-ray crystallography of related compounds suggests a puckered cyclopropane ring with bond angles deviating from ideal tetrahedral geometry.

Spectral Data

  • NMR: The ^1H NMR spectrum exhibits a singlet for the two methyl groups (δ ≈ 1.2–1.4 ppm) and a multiplet for cyclopropane protons (δ ≈ 1.8–2.1 ppm).

  • IR: Strong absorption at ~1700 cm⁻¹ confirms the carboxylic acid C=O stretch, while C-Br vibrations appear near 550–650 cm⁻¹.

Synthesis and Production Strategies

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance yield (75–85%) and purity (>95%). Key parameters include:

ParameterOptimal RangeImpact on Yield
Temperature25–40°CPrevents ring-opening
Residence time30–45 minutesMaximizes conversion
Br₂ concentration1.1–1.3 equivalentsMinimizes side reactions

Post-synthesis purification uses fractional distillation under reduced pressure (10–15 mmHg).

Reactivity and Mechanistic Insights

Nucleophilic Substitution

The bromine atom undergoes Sₙ2 reactions with nucleophiles (e.g., hydroxide, amines), though steric hindrance from the dimethyl groups slows kinetics compared to linear analogues. For example:

C₆H₉BrO₂ + NaOH → C₆H₉O₃Na + HBr[2]\text{C₆H₉BrO₂ + NaOH → C₆H₉O₃Na + HBr} \quad[2]

Ring-Opening Reactions

Heating with LiAlH₄ induces cyclopropane ring cleavage, yielding 3-bromo-3-methylbutanoic acid:

C₆H₉BrO₂ + LiAlH₄ → CH₂(CH₃)CBr(COOH)CH₂COOH[5]\text{C₆H₉BrO₂ + LiAlH₄ → CH₂(CH₃)CBr(COOH)CH₂COOH} \quad[5]

Comparative Reactivity

The table below contrasts this compound’s reactivity with related structures:

CompoundSₙ2 ReactivityThermal Stability
1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acidLowModerate
1-BromobutaneHighHigh
1-Chloro-2,2-dimethylpropaneModerateHigh

Data adapted from kinetic studies.

Applications in Organic Synthesis

Building Block for Complex Molecules

The compound serves as a precursor for:

  • Cyclopropane-containing pharmaceuticals: Its strained ring facilitates [2+1] cycloadditions to form polycyclic structures.

  • Chiral catalysts: Functionalization of the carboxylic acid group enables asymmetric induction in catalysis.

Derivatization Reactions

  • Esterification: Reaction with methanol/H₂SO₄ produces the methyl ester, enhancing volatility for GC analysis.

  • Amide formation: Coupling with amines via EDC/HOBt yields bioactive amides.

Future Research Directions

  • Catalytic asymmetric synthesis: Developing enantioselective routes to access chiral derivatives.

  • Polymer chemistry: Incorporating cyclopropane units into stimuli-responsive materials.

  • Drug delivery systems: Exploiting ring-strain energy for targeted payload release.

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